molecular formula C10H8F6O3S B13042568 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate

2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate

Katalognummer: B13042568
Molekulargewicht: 322.23 g/mol
InChI-Schlüssel: JPZCHELMQRHAFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Vorbereitungsmethoden

The synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate typically involves the reaction of 2,2,2-Trifluoro-1-(m-tolyl)ethanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,2-Trifluoro-1-(m-tolyl)ethanol and trifluoromethanesulfonic acid.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is widely used in scientific research due to its reactivity and stability. Some of its applications include:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to modify specific amino acid residues.

    Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form new covalent bonds, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts high reactivity and stability. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C10H8F6O3S

Molekulargewicht

322.23 g/mol

IUPAC-Name

[2,2,2-trifluoro-1-(3-methylphenyl)ethyl] trifluoromethanesulfonate

InChI

InChI=1S/C10H8F6O3S/c1-6-3-2-4-7(5-6)8(9(11,12)13)19-20(17,18)10(14,15)16/h2-5,8H,1H3

InChI-Schlüssel

JPZCHELMQRHAFR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(C(F)(F)F)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.